2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid
Overview
Description
“2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid” is a chemical compound with the molecular formula C22H26N2O6 . It is also known by other names such as “Z-DL-Lys (Z)-OH” and "2,6-bis (phenylmethoxycarbonylamino)hexanoic acid" .
Molecular Structure Analysis
The molecular structure of “2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid” is complex, with a molecular weight of 414.5 g/mol . The compound contains two benzyloxy carbonyl groups attached to the amino groups at the 2nd and 6th positions of the hexanoic acid .
Scientific Research Applications
Synthesis of Non-proteinogenic Amino Acids and Derivatives : (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, and its derivatives were synthesized from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid in good overall yield (Adamczyk & Reddy, 2001).
Inhibitors of Folate Metabolism : N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid derivatives, synthesized using 6-[[6-([6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl]amino)-6-oxohexyl]amino]-6-oxohexyl)cyclohexanecarboxamide, were evaluated as inhibitors of folate metabolism (Piper et al., 1982).
Preparation of Chiral Pharmaceutical Ingredients : Rhodium complexes with certain ligands derived from (S)- and (R)-tert-butylmethylphosphine-boranes, which might involve intermediates similar to 2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid, showed excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).
Synthesis of Fluorescent Scaffolds : A study on 2,6-bis[aryl(alkyl)sulfonyl]anilines, synthesized through processes that could include compounds similar to 2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid, revealed high fluorescence emissions in the solid state, showing potential for applications in fluorescent materials (Beppu et al., 2014).
Synthesis of Schiff's Bases as Corrosion Inhibitors : Schiff's bases derived from lysine (amino acid) and different aldehydes, like 2-amino-6-(2-hydroxybenzelideneamino)hexanoic acid, were synthesized and evaluated as corrosion inhibitors for mild steel (Gupta et al., 2016).
Carbon-14 Labeling for Metabolic Studies : Efficient labeling with carbon-14 at the 3-position of the propionic acid moiety was achieved for compounds like (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid, starting from precursors that include a compound structurally similar to 2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid (Kurosawa & Nishioka, 1996).
Synthesis of Coupling Agents : An efficient synthesis of a heterobifunctional coupling agent was developed starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, critical for chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).
Synthesis of Liquid-Crystalline Polyamide Complexes : Supramolecular liquid-crystalline polymeric complexes derived from polyamides containing 2,6-bis(amino)pyridyl units and benzoic acid derivatives, potentially including compounds related to 2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid, were studied for their stable and enantiotropic mesophases (Kato et al., 1998).
Future Directions
properties
IUPAC Name |
2,6-bis(phenylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZXFNUZFTZCFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275938 | |
Record name | Z-DL-Lys(Z)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid | |
CAS RN |
55592-85-3, 405-39-0 | |
Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55592-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2,N6-Dibenzyloxycarbonyl-L-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC88474 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Z-DL-Lys(Z)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2,N6-dibenzyloxycarbonyl-L-lysine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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